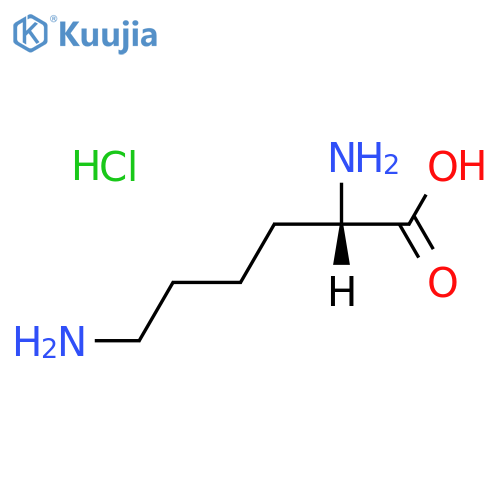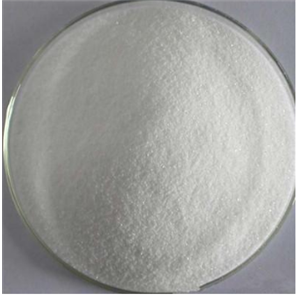Cas no 657-27-2 (L-Lysine hydrochloride)
L-リシン塩酸塩(L-Lysine hydrochloride)は、必須アミノ酸であるL-リシンの塩酸塩形態です。化学式C₆H₁₄N₂O₂・HClで表され、白色の結晶性粉末として知られています。水溶性が高く、生理的pH条件下で安定性に優れるため、医薬品や栄養補助食品、動物飼料添加物として広く利用されています。特にタンパク質合成や組織修復、カルニチン生成などの生体機能に重要な役割を果たします。高純度(98%以上)の製品が一般的で、厳格な品質管理により重金属や残留溶媒の規格を満たしています。吸湿性が低いため取り扱いやすく、工業的製造プロセスにおいても利便性が高い特徴があります。

L-Lysine hydrochloride structure
商品名:L-Lysine hydrochloride
L-Lysine hydrochloride 化学的及び物理的性質
名前と識別子
-
- L-Lysine hydrochloride
- L(+)-2,6-Diaminocaproic acid
- (S)-2,6-Diaminohexanoic acid monohydrochloride
- H-Lys-OH.HCl
- L(+)-LYS hydrochloride
- L-Lysine monohydrochloride
- L-lysine hcl solution sterile*filtered cell cultu
- lysine hydrochloride
- H-Lys-OH*HCl
- L-Lysine HCl
- L(+)-2,6-Diaminohexanoic acid
- L(+)LYSINE MONOCHLORHYDRATE
- L-(+)-Lysine Monohydrochloride
- L-Lysine monohydrocholoride
- (S)-2,6-Diaminohexanoic acid hydrochloride
- CultureSure L-Lysine Hydrochloride, Animal-derived-free
- H-Lys-OH · HCl
- H-Lys-OH•HCl
- L-LYSINE-2,3,3,4,4,5,5,6,6-D9 HCL
- LYSINE HCL, L-(P)
- LYSINE HCL, L-(RG)
- PARAGOS 420321
- anhydrous L-lysine monohydrochloride
- H-Lys-OH hydrochloride
- L-2
- L-LYS HCL
- L-Lysine
- L-Lysine base
- LYS,HCL
- LYSINE HCL
- LYSINE-L HCL
- (2S)-2,6-Diaminohexanoic acid hydrochloride
- L(+)-2,6-Diaminocaproic acid hydrochloride
- L(+)-2,6-Diaminohexanoic acid hydrochloride
- H-Lys-OH·HCl
- 湖北L-赖氨酸盐酸盐生产厂家
- L-Lysine, monohydrochloride
- Lyamine
- Darvyl
- Lysion
- L-Gen
- Enisyl
- Lysine, monohydrochloride, L-
- Lysine hydrochloride (VAN)
- L-Lysine hydrochloride (VAN)
- L-Lysine, hydrochloride (1:?)
- JNJ23Q2COM
- l(+)-l
- Lysine Hydrochloride;
- DTXSID9029198
- NSC760110
- LYSINE HYDROCHLORIDE (USP MONOGRAPH)
- L-LYSINE MONOHYDROCHLORIDE [FCC]
- Lysine Hydrochloride (L-Lysine Hydrochloride)
- L-lysine.hydrochloride
- CHEBI:53633
- l(+)-lysine monohy-drochloride
- L0071
- H-Lys-OH.HCl L-Lysine monohydrochloride (from non-animal source)
- L-Lysine monohydrochloride, p.a., 98.5%
- LYSINE HYDROCHLORIDE [USAN]
- L-Lysine Hydrochloride,(S)
- MFCD00081870
- L-Lysine hydrochloride, >=98%, natural, FG
- L-Lysine monohydrochloride, BioUltra, >=99.5% (AT)
- NSC 9253
- CCG-214725
- Pharmakon1600-01301003
- LYSINE HYDROCHLORIDE [USP MONOGRAPH]
- NS00082898
- DTXSID10904868
- L-Lysine monohydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
- UNII-JNJ23Q2COM
- L-Lysine hydrochloride (JP17)
- Q27124123
- L-LysineHydrochloride>99%
- LYSINE HYDROCHLORIDE [MART.]
- L-Lysine, hydrochloride (1:1)
- L-Lysine monohydrochloride, Cell Culture Reagent (H-L-Lys-OH.HCl)
- D70613
- L-Lysine-Hydrochloride
- LYSINE HYDROCHLORIDE [JAN]
- EC 211-519-9
- Z812534818
- L-LYSINE HYDROCHLORIDE [USP-RS]
- LYSINE HYDROCHLORIDE [VANDF]
- LYSINE MONOHYDROCHLORIDE [MI]
- Lysine hydrochloride (USAN:USP:JAN)
- HY-N0470
- Lysine hydrochloride [USAN:USP:JAN]
- M03093
- AKOS015892881
- L-LYSINE HYDROCHLORIDE (USP-RS)
- C6H15ClN2O2
- L-alpha,epsilondiaminocaproic acid monohydrochloride
- 28826-16-6
- L-Lysine monohydrochloride, SAJ special grade, >=99.0%
- 657-27-2
- LYSINE HYDROCHLORIDE [WHO-DD]
- VIRALYS
- Lysine hcl, l-
- EN300-54534
- CHEMBL2105886
- D02279
- NSC-9253
- L-Lysine monohydrochloride, reagent grade, >=98% (HPLC)
- NSC-760110
- AI3-52405
- SCHEMBL41761
- Lysine hydrochloride, European Pharmacopoeia (EP) Reference Standard
- s3953
- L-Lysine monohydrochloride, certified reference material, TraceCERT(R)
- J-521652
- LYSINE HYDROCHLORIDE (MART.)
- H-Lys-OH⋅HCl
- L-Lysine monohydrochloride, Vetec(TM) reagent grade, >=98%
- LYSINE HYDROCHLORIDE (EP MONOGRAPH)
- BS-17408
- Lysine hydrochloride (USP)
- l(+)-lysine monohydrochloride
- EINECS 233-234-9
- nBu-PLys(100)*HCl
- AKOS015847945
- EINECS 211-519-9
- (2S)-2,6-Diaminohexanoic acid;hydrochloride
- CS-7885
- MFCD00064564
- L-Lysine, hydrochloride
- L-Lysine monohydrochloride, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 98.5-101.0%
- L-Lysine hydrochloride, United States Pharmacopeia (USP) Reference Standard
- AC-23978
- DB-029969
- ENISYL-F
- L-LYSINE HYDROCHLORIDE [JAN]
- Lysine, monohydrochloride
- Q-100750
- LYSINE HYDROCHLORIDE [EP MONOGRAPH]
- 10098-89-2
- Lysine, l-, monohydrochloride
- Lysine monohydrochloride
-
- MDL: MFCD00064564
- インチ: 1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1
- InChIKey: BVHLGVCQOALMSV-JEDNCBNOSA-N
- ほほえんだ: Cl[H].O([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])[H])=O
- BRN: 3563889
計算された属性
- せいみつぶんしりょう: 182.082205g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 182.082205g/mol
- 単一同位体質量: 182.082205g/mol
- 水素結合トポロジー分子極性表面積: 89.3Ų
- 重原子数: 11
- 複雑さ: 106
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白色結晶または結晶粉末。無臭で甘い
- 密度みつど: 1.28 g/cm3 (20℃)
- ゆうかいてん: 263 °C (dec.) (lit.)
- ふってん: 311.5°C at 760 mmHg
- フラッシュポイント: 142.2ºC
- PH値: 5.5-6.0 (100g/l, H2O, 20℃)
- ようかいど: H2O: 100 mg/mL
- すいようせい: 65 g/100 mL (20 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 89.34000
- LogP: 1.72990
- ひせんこうど: 21 º (c=8, 6N HCl)
- FEMA: 3205
- 光学活性: [α]20/D +20.5±0.5°, c = 5% in 5 M HCl
- マーカー: 5636
- ようかいせい: 水(40%、35℃)に溶けやすく、エタノールやエーテルにほとんど溶けない。
L-Lysine hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 1789 8/PG 3
- WGKドイツ:2
- 危険カテゴリコード: R 34:やけどの原因になります。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39-S45-S24/25
- 福カードFコード:10
- RTECS番号:OL5650000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R34
L-Lysine hydrochloride 税関データ
- 税関コード:29224100
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
L-Lysine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | L477-100GM |
L-Lysine Monohydrochloride |
657-27-2 | 98+% | 100gm |
$25.66 | 2023-09-19 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20050-100g |
L-Lysine monohydrocholoride |
657-27-2 | BR,99% | 100g |
¥40.00 | 2021-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L037A-100g |
L-Lysine hydrochloride |
657-27-2 | 99% | 100g |
¥53.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L99110-500g |
L-Lysine hydrochloride |
657-27-2 | 500g |
¥206.0 | 2021-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L5626-1KG |
657-27-2 | 1KG |
¥1448.17 | 2023-01-14 | |||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0071-500g |
L-Lysine hydrochloride |
657-27-2 | 98.0%(T) | 500g |
¥410.0 | 2022-11-27 | |
| Enamine | EN300-54534-0.5g |
(2S)-2,6-diaminohexanoic acid hydrochloride |
657-27-2 | 95% | 0.5g |
$21.0 | 2023-05-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16249-50g |
L-Lysine monohydrochloride, 99+% |
657-27-2 | 99+% | 50g |
¥590.00 | 2023-02-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16249-250g |
L-Lysine monohydrochloride, 99+% |
657-27-2 | 99+% | 250g |
¥561.00 | 2023-02-14 | |
| abcr | AB354882-100 g |
L-Lysine monohydrochloride, Cell Culture Reagent (H-L-Lys-OH.HCl); . |
657-27-2 | 100g |
€64.70 | 2023-04-26 |
L-Lysine hydrochloride サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:657-27-2)L-lysine hydrochloride
注文番号:LE18559
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:657-27-2)L-Lysine hydrochloride
注文番号:LE6270
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:48
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:657-27-2)L-赖氨酸盐酸盐
注文番号:LE27030456
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:02
価格 ($):discuss personally
L-Lysine hydrochloride 関連文献
-
Dennis W. P. M. L?wik,E. H. P. Leunissen,M. van den Heuvel,M. B. Hansen,Jan C. M. van Hest Chem. Soc. Rev. 2010 39 3394
-
Olli Ikkala,Robin H. A. Ras,Nikolay Houbenov,Janne Ruokolainen,Marjo P??kk?,Janne Laine,Markku Leskel?,Lars A. Berglund,Tom Lindstr?m,Gerrit ten Brinke,Hermis Iatrou,Nikos Hadjichristidis,Charl F. J. Faul Faraday Discuss. 2009 143 95
-
Patrícia Pereira,Carla Cruz,Jo?o A. Queiroz,Ana Figueiras,Fani Sousa Anal. Methods 2016 8 205
-
Yinfeng Li,Jie Liu,Ge Song,Kunjing Li,Kai Zhang,Baoxian Ye Anal. Methods 2013 5 3895
-
David Roura Padrosa,Ana I. Benítez-Mateos,Liam Calvey,Francesca Paradisi Green Chem. 2020 22 5310
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:657-27-2)L-Lysine hydrochloride

清らかである:99%
はかる:1kg
価格 ($):問い合わせ
Shanghai Jinhuan Chemical CO., LTD.
(CAS:657-27-2)L-Lysine HCL

清らかである:98.00%
はかる:25kg
価格 ($):問い合わせ




